Fmoc-L-Glu(OtBu)-MPPA

Description

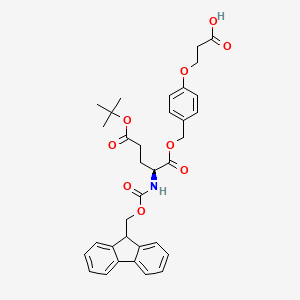

Structure

2D Structure

Properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO9/c1-34(2,3)44-31(38)17-16-29(32(39)42-20-22-12-14-23(15-13-22)41-19-18-30(36)37)35-33(40)43-21-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-15,28-29H,16-21H2,1-3H3,(H,35,40)(H,36,37)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXPCIYWXLZUEK-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Fmoc L Glu Otbu Mppa

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Fmoc-L-Glu(OtBu)-MPPA reveals a straightforward strategy based on key functional group disconnections. The primary disconnection is the ester bond that links the α-carboxyl group of the glutamic acid derivative to the benzylic alcohol of the MPPA moiety.

Disconnection I (Ester Linkage): The most logical retrosynthetic step is the disconnection of the ester bond between the Fmoc-L-glutamic acid γ-tert-butyl ester and the MPPA linker. This yields two key precursors:

Fmoc-L-Glu(OtBu)-OH: An N-terminally protected and side-chain protected glutamic acid. aminoacids-en.comnbinno.com

3-(4-hydroxymethylphenoxy)propionic acid (the core of the MPPA linker): The linker molecule containing the hydroxyl group for esterification.

Disconnection II (Precursor Synthesis): Further disconnection of the Fmoc-L-Glu(OtBu)-OH precursor simplifies it to its fundamental building blocks:

The amide bond between the fluorenylmethoxycarbonyl (Fmoc) group and the α-amino group of glutamic acid.

The tert-butyl ester (OtBu) on the γ-carboxyl group of glutamic acid.

This leads back to the parent amino acid, L-glutamic acid.

This analysis establishes a synthetic pathway that involves the preparation of the protected amino acid followed by its esterification to the MPPA linker.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound relies on the successful preparation of its constituent parts and their subsequent coupling.

Fmoc-L-Glu(OtBu)-OH is a widely used derivative in peptide synthesis. peptide.com Its preparation involves two critical functional group transformations starting from L-glutamic acid: protection of the α-amino group and selective protection of the side-chain (γ) carboxyl group.

Side-Chain Protection: The γ-carboxyl group is protected as a tert-butyl ester (OtBu). This group is stable under the mildly basic conditions used for Fmoc group removal but can be cleaved with acids like trifluoroacetic acid (TFA), which is often used in the final step of cleaving the completed peptide from the resin. peptide.com

N-α-Protection: The α-amino group is protected with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid (with its side chain already protected) with an Fmoc-donating reagent such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. google.com

The resulting Fmoc-L-Glu(OtBu)-OH is a stable, crystalline solid that serves as the immediate precursor for coupling to the MPPA linker. nbinno.com

The introduction of the MPPA moiety is achieved through an esterification reaction between the free α-carboxyl group of Fmoc-L-Glu(OtBu)-OH and the benzylic hydroxyl group of the MPPA linker. This reaction forms the final product, this compound. iris-biotech.de This compound is specifically designed as a linker to attach the first amino acid to a solid support in SPPS, a method that helps ensure a low and reproducible level of epimerization (racemization) of the C-terminal amino acid during synthesis. iris-biotech.de

The coupling is typically performed using standard esterification methods common in organic synthesis, often employing coupling agents that activate the carboxylic acid to facilitate the reaction with the alcohol.

| Precursor/Reagent | Chemical Name | Role in Synthesis |

| L-Glutamic Acid | (2S)-2-Aminopentanedioic acid | Starting amino acid backbone |

| Fmoc-OSu | 9-Fluorenylmethyl succinimidyl carbonate | N-α-amino group protection |

| tert-Butanol | 2-Methylpropan-2-ol | Source of tert-butyl protecting group for γ-carboxyl |

| MPPA Linker | 3-(4-hydroxymethylphenoxy)propionic acid | Linker moiety for attachment to resin |

| Fmoc-L-Glu(OtBu)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-γ-t-butyl ester | Activated precursor for coupling |

Purification and Isolation Techniques in this compound Synthesis

Chromatography is an indispensable tool for the purification of this compound and its precursors, ensuring high purity by removing unreacted starting materials, catalysts, and by-products. High-Performance Liquid Chromatography (HPLC) is the standard for both analytical assessment of purity and for preparative-scale purification.

Flash chromatography, a lower-pressure alternative, is often used for initial purification of larger quantities of the crude product before a final polishing step with HPLC if necessary.

Studies on the enantioseparation of the precursor, Nα-Fmoc-L-Glu(OtBu)-OH, provide insight into effective chromatographic conditions. Chiral stationary phases (CSPs) like quinine-based zwitterionic (ZWIX) and anion-exchanger (QN-AX) types have been used effectively. The mobile phase composition is critical for achieving good separation. A typical mobile phase consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile), water, and additives such as triethylamine (B128534) (TEA) and formic acid (FA) to control the ionization state of the analyte and improve peak shape. peptide.com For instance, baseline or partial separation of Fmoc-Glu(OtBu)-OH has been achieved on a ZWIX(+)™ column using a mobile phase of H₂O/MeOH containing TEA and FA. peptide.com

Table 2: Example HPLC Conditions for Separation of Fmoc-Glu(OtBu)-OH

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | ZWIX(+)™ CSP | QN-AX™ CSP |

| Mobile Phase | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | MeOH/MeCN (50/50 v/v) + 30 mM TEA + 60 mM FA |

| Retention Factor (k₁) | 0.22 | 1.97 |

| Selectivity Factor (α) | 1.32 | 1.88 |

| Resolution (Rₛ) | 0.64 | 9.54 |

| Elution Order | D < L | D < L |

Data derived from studies on the precursor Fmoc-Glu(OtBu)-OH. peptide.com

Crystallization is a primary method for the bulk purification and isolation of the final this compound product and its key intermediates. It is a cost-effective technique for achieving high purity on a large scale. The general protocol involves dissolving the crude product in a suitable solvent, often with gentle heating, followed by cooling to induce crystallization.

The choice of solvent is critical. For Fmoc-protected amino acids, solvents such as ethyl acetate (B1210297), toluene, and isopropyl alcohol are commonly used. rsc.orgnih.gov The process often involves dissolving the crude material in a good solvent and then either slowly cooling the solution or adding an anti-solvent to decrease solubility and promote the formation of crystals.

A typical laboratory-scale protocol for a related Fmoc-amino acid involves the following steps:

The crude product is dissolved in a solvent like ethyl acetate or toluene. rsc.orgnih.gov

The solution may be heated to ensure complete dissolution.

The solution is then allowed to cool slowly to room temperature, and sometimes further cooled in an ice bath to maximize yield.

The resulting crystals are collected by filtration.

The collected solid is washed with a small amount of cold solvent to remove residual impurities.

Finally, the purified product is dried under vacuum.

This process effectively removes soluble impurities and can yield a product with high chemical and chiral purity. rsc.org

Scalability Considerations for Research and Pre-commercial Production

Transitioning the synthesis of this compound from laboratory-scale research to pre-commercial production requires careful consideration of several factors to ensure the process is robust, economical, and safe. gappeptides.com

Key scalability challenges include:

Reagent Cost and Availability: The cost and reliable supply of starting materials, reagents, and catalysts are critical. Using expensive reagents or those with limited commercial availability can hinder large-scale production.

Reaction Conditions: Parameters such as temperature control (heat transfer), mixing efficiency, and reaction time must be carefully managed. Exothermic reactions that are easily controlled in a small flask can become hazardous on a larger scale without proper engineering controls. gappeptides.com

Purification and Isolation: While chromatography is effective at the lab scale, it can be a bottleneck in large-scale production due to high solvent consumption and cost. Crystallization is often the preferred method for bulk purification.

Waste Management: Large-scale synthesis generates significant waste streams. The environmental impact and cost of treating and disposing of this waste must be factored into the process design. gappeptides.com

The use of Fmoc/tBu chemistry is generally considered more amenable to laboratory scale-up compared to older Boc-based methods, as it avoids the use of highly corrosive reagents like hydrogen fluoride (B91410) (HF). peptide.com Furthermore, the availability of pre-loaded resins, such as this compound attached to a solid support, can simplify the process for the end-user in peptide synthesis, shifting some of the manufacturing burden to the raw material supplier.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry to minimize environmental impact. peptide.com Solid-phase peptide synthesis (SPPS), the primary application for this compound, is notorious for its high consumption of solvents, which can account for 80-90% of the total waste generated. advancedchemtech.com

Key green chemistry principles applicable to this synthesis include:

Safer Solvents: A major focus is replacing hazardous and environmentally damaging solvents. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP), common in SPPS, are facing increasing regulatory pressure. Research has focused on finding greener alternatives like propylene (B89431) carbonate or 2-methyltetrahydrofuran (B130290) (2-MeTHF). luxembourg-bio.comrsc.org

Waste Prevention and Atom Economy: The traditional SPPS cycle involves numerous washing steps between deprotection and coupling, leading to massive solvent waste. acs.org Strategies to combat this include "in situ" Fmoc removal, where the deprotection agent is added directly to the coupling cocktail, combining two steps into one and reducing solvent use by up to 75%. gappeptides.com Improving the atom economy—the efficiency of incorporating reagent atoms into the final product—is also crucial, as excess reagents are often used in SPPS. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption.

Use of Renewable Feedstocks: While not yet widely implemented, the long-term goal is to source starting materials from renewable biological sources rather than petrochemicals.

Catalysis: Using efficient catalysts, rather than stoichiometric reagents, reduces waste. Catalysts should be chosen for their high activity, selectivity, and low toxicity.

By integrating these principles, the synthesis of this compound and its subsequent use in peptide manufacturing can be made more sustainable and environmentally responsible. rsc.org

Chemical Reactivity and Derivatization of Fmoc L Glu Otbu Mppa

Reactivity Profile of the MPPA Moiety

The 3-(4-oxymethylphenoxy)propionic acid (MPPA) moiety functions as a handle or linker, facilitating the attachment of the first amino acid to a solid support, typically an aminomethyl-functionalized resin. The primary site of reactivity on the MPPA moiety is its terminal carboxylic acid group.

This carboxylic acid can be activated using standard peptide coupling reagents, such as carbodiimides (e.g., DIC) or aminium/uronium salts (e.g., HBTU), to form a highly reactive intermediate. This activated ester or acyl-isourea readily undergoes a nucleophilic acyl substitution reaction with the primary amino groups on the solid support, forming a stable amide bond. This process anchors the Fmoc-L-Glu(OtBu)-MPPA molecule to the resin, positioning the glutamic acid residue as the C-terminal amino acid of the nascent peptide chain. The linkage via the MPPA handle is designed to be stable throughout the subsequent cycles of peptide synthesis but can be cleaved under the final, strongly acidic conditions used to release the completed peptide from the resin. This linker is specifically engineered to minimize epimerization (racemization) of the C-terminal amino acid during the initial anchoring step, a common side reaction with other anchoring strategies. iris-biotech.de

Selective Deprotection Strategies for Fmoc and OtBu Groups

The synthetic utility of this compound relies on the orthogonal nature of its two main protecting groups, Fmoc and OtBu. This orthogonality allows for the selective removal of one group under specific conditions without affecting the other, which is fundamental to the stepwise elongation of the peptide chain.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group of the glutamic acid. luxembourg-bio.com Its removal is a critical step performed at the beginning of each coupling cycle in Fmoc-based SPPS. genscript.comnih.gov

The deprotection proceeds via a β-elimination mechanism. fiveable.meresearchgate.net A mild organic base, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring system. genscript.comnih.gov This abstraction initiates the collapse of the carbamate (B1207046) linkage, leading to the elimination of carbon dioxide and the highly reactive intermediate, dibenzofulvene (DBF). luxembourg-bio.com The liberated α-amino group is then protonated to yield the free amine, which is ready for coupling with the next Fmoc-protected amino acid. luxembourg-bio.com The reactive DBF intermediate is immediately trapped by the amine base used for deprotection (e.g., piperidine) to form a stable adduct, preventing unwanted side reactions. nih.gov The formation of the DBF-piperidine adduct is often monitored by UV spectrophotometry to confirm the completion of the deprotection step. fiveable.me

| Reagent | Typical Concentration | Notes |

|---|---|---|

| Piperidine | 20-50% in DMF | The most widely used reagent for Fmoc removal due to its high efficiency. genscript.comnih.gov |

| 4-Methylpiperidine (4MP) | 20% in DMF | An alternative to piperidine with similar efficiency. luxembourg-bio.comnih.gov |

| Piperazine (PZ) | 10% w/v in DMF/ethanol | Considered a less toxic alternative to piperidine. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% in DMF | A very strong, non-nucleophilic base that can be used, sometimes in combination with a nucleophile like piperazine, to reduce aspartimide formation. researchgate.net |

The tert-butyl (OtBu) ester protects the γ-carboxylic acid of the glutamic acid side chain. peptide.com In contrast to the base-labile Fmoc group, the OtBu group is acid-labile. It is a permanent protecting group that remains intact throughout the peptide synthesis and is removed during the final cleavage step, concurrently with the cleavage of the peptide from the resin.

Deprotection is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). stackexchange.com The mechanism involves the protonation of the ester's carbonyl oxygen by TFA, making the carbonyl carbon more electrophilic. commonorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond, releasing the free carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation. stackexchange.comcommonorganicchemistry.com

A primary consideration during OtBu deprotection is the reactivity of the liberated tert-butyl cation. This cation is a potent electrophile that can alkylate nucleophilic residues in the peptide chain, particularly the thiol group of cysteine (leading to S-tert-butylation) and the indole (B1671886) ring of tryptophan. acs.org To prevent these side reactions, scavengers are included in the cleavage cocktail. These scavenger molecules, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, act as cation traps, reacting with the tert-butyl cation to form inert byproducts. acs.org The tert-butyl cation is typically quenched by deprotonation to form isobutylene (B52900) gas or is trapped by the scavenger. stackexchange.comcommonorganicchemistry.com

| Reagent Cocktail Composition | Purpose of Scavengers |

|---|---|

| TFA / H₂O / TIS (95:2.5:2.5) | H₂O and Triisopropylsilane (TIS) act as scavengers to trap the tert-butyl cation. acs.org |

| TFA / Thioanisole / H₂O / Dithiothreitol (DTT) (90:5:3:2) | Thioanisole helps suppress side reactions at tryptophan, while DTT is a reducing agent that can help prevent oxidation of sensitive residues. acs.org |

| TFA / Dichloromethane (B109758) (DCM) (1:1) | A milder condition often used when only OtBu deprotection is needed without cleaving from certain resins. The DCM helps to swell the resin and improve reaction kinetics. |

Nucleophilic and Electrophilic Reactions at the Glutamic Acid Scaffold

The glutamic acid scaffold within the this compound molecule possesses distinct sites for nucleophilic and electrophilic reactions, which are sequentially revealed through the selective deprotection strategies.

Nucleophilic Reactivity: The primary nucleophilic site is the α-amino group. After the removal of the Fmoc group, this free primary amine becomes available to attack an activated carboxyl group of the incoming amino acid, forming the next peptide (amide) bond. This nucleophilic addition-elimination reaction is the cornerstone of peptide chain elongation in SPPS. luxembourg-bio.com

Electrophilic Reactivity: The glutamic acid scaffold contains two carboxylic acid groups: the α-carboxyl, which is initially part of an ester linkage with the MPPA handle, and the γ-carboxyl of the side chain, protected as a tert-butyl ester. Upon final cleavage from the resin and deprotection of the OtBu group, both become free carboxylic acids. These groups are generally poor electrophiles but can be readily converted into potent electrophiles by reacting them with activating agents (e.g., carbodiimides like DCC or EDC, or reagents like HBTU). researchgate.net Once activated, they can react with a wide range of nucleophiles (such as amines or alcohols) to form amides, esters, or other derivatives. This allows for post-synthesis modification of the peptide at either the C-terminus or the glutamic acid side chain.

Furthermore, under certain conditions, the glutamic acid residue can undergo intramolecular reactions. For example, the side-chain carboxyl group can attack the backbone amide bond, leading to the formation of a pyroglutamyl (pGlu) imide moiety, which can activate the peptide bond for site-specific hydrolysis. nih.gov

Conjugation Chemistry and Bioconjugation Potential

The structure of this compound is inherently designed for conjugation, primarily in the context of building larger biomolecules like peptides.

Amide bond formation is central to the application of this compound. The synthesis process involves two distinct and critical amide bond-forming steps:

Anchoring to the Solid Support: The first conjugation reaction involves the MPPA linker. The carboxylic acid of the MPPA is activated and then coupled to the amino groups of the solid-phase resin, forming a stable amide bond. iris-biotech.de This initial step covalently links the entire molecule to the insoluble support, setting the stage for SPPS.

Peptide Chain Elongation: Following the removal of the N-terminal Fmoc group, the exposed α-amino group of the glutamic acid residue serves as the nucleophile for all subsequent peptide bond formations. chemimpex.comadventchembio.com In each cycle, a new Fmoc-protected amino acid is activated and presented to the resin-bound peptide, and its carboxyl group reacts with the free amine to form a new amide bond, thereby extending the peptide chain one residue at a time.

Beyond its role in standard peptide synthesis, the glutamic acid residue itself serves as a versatile point for further conjugation. After the peptide is synthesized and cleaved from the resin, the side-chain carboxylic acid (from the deprotected OtBu group) can be selectively activated and coupled to other molecules, such as reporter tags, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. This bioconjugation potential is valuable in the development of peptide-based therapeutics, diagnostic agents, and advanced biomaterials. chemimpex.com

Orthogonal Coupling Strategies for MPPA Functionalization

In the realm of solid-phase peptide synthesis (SPPS), orthogonal protection strategies are fundamental. chempep.com These strategies allow for the selective removal of specific protecting groups in the presence of others, enabling precise control over the synthesis of complex peptide sequences and modifications. chempep.com The compound this compound is designed to integrate seamlessly into the most common orthogonal scheme in modern peptide chemistry: the Fmoc/tBu strategy.

The core of this strategy lies in the differential acid/base lability of the protecting groups employed:

Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group of the glutamic acid. It is labile to basic conditions, typically a solution of piperidine in an organic solvent, which is used for its removal to allow for peptide chain elongation. creative-peptides.com

OtBu (tert-butyl) group: Protects the side-chain carboxyl group of the glutamic acid. This group is stable to the basic conditions used for Fmoc removal but is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com

MPPA (3-(4-oxymethylphenoxy)propionic acid)-Resin Linkage: The MPPA moiety serves as a handle to anchor the Fmoc-L-Glu(OtBu) unit to an aminomethyl-functionalized solid support. The resulting ester bond connecting the glutamic acid to the MPPA linker is stable to both the basic conditions for Fmoc removal and the mild conditions that might be used for other side-chain deprotections. However, this linkage is designed to be cleaved by strong acid, the same conditions used for removing the OtBu group and cleaving the final peptide from the resin. iris-biotech.de

The orthogonality in the context of this compound, therefore, refers to the ability to deprotect the N-terminus for chain elongation without affecting the side-chain protection or the resin linkage, and vice-versa.

It is crucial to note that the MPPA moiety in this compound is primarily a structural handle for resin attachment and is not typically subject to further functionalization itself in an orthogonal manner. Its chemical design is optimized for stability during the peptide synthesis and for clean cleavage upon completion. The reactivity of the system is centered on the N-terminal Fmoc group and the C-terminal and side-chain protecting groups of the elongating peptide chain, not on the linker itself.

| Protecting Group | Attached to | Cleavage Condition | Orthogonal To |

| Fmoc | α-amino group | Base (e.g., Piperidine) | OtBu, MPPA-Resin Linkage |

| OtBu | Glu side-chain carboxyl | Acid (e.g., TFA) | Fmoc |

| MPPA-Resin Linkage | C-terminus of Glu | Acid (e.g., TFA) | Fmoc |

Synthesis of Complex Peptidomimetics and Oligomers Incorporating this compound

The utility of this compound extends beyond the synthesis of simple linear peptides. Its pre-loaded nature, which minimizes the risk of racemization at the C-terminal residue, makes it a valuable tool for the synthesis of more complex and sensitive molecular structures, including peptidomimetics and oligomers where stereochemical integrity is paramount. iris-biotech.de

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation or better bioavailability. The incorporation of non-standard amino acids, modified backbones, or cyclic structures is common in peptidomimetic design.

A notable application of this compound is in the synthesis of amphiphilic molecules. For instance, it has been utilized in the efficient solid-phase synthesis of an amphiphile of the neuroprotective agent Glycyl-prolyl-glutamic acid. iris-biotech.de In such a synthesis, the this compound is first coupled to a suitable aminomethyl resin. The synthesis then proceeds via standard Fmoc-SPPS protocols:

Resin Swelling: The resin is swelled in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc group on the glutamic acid is removed using a piperidine/DMF solution.

Coupling: The next amino acid in the sequence (e.g., Fmoc-Pro-OH) is activated with a coupling agent (like HBTU or DIC) and coupled to the free amino group on the resin-bound glutamate.

Iteration: The deprotection and coupling steps are repeated for each subsequent residue (e.g., Fmoc-Gly-OH).

Modification (if any): At any stage, the peptide chain can be modified. For example, a lipid tail could be coupled to the N-terminus to create the amphiphilic character.

Final Cleavage: The completed peptidomimetic is cleaved from the MPPA linker and the OtBu side-chain protecting group is simultaneously removed using a TFA-based cleavage cocktail.

Advanced Spectroscopic and Chromatographic Characterization in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Fmoc-L-Glu(OtBu)-MPPA in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each of its three main components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the L-glutamic acid γ-tert-butyl ester core, and the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker.

Fmoc Group: This group would produce characteristic signals in the aromatic region (typically δ 7.2–7.8 ppm) for its eight protons on the fluorenyl ring system. The methine proton (CH) and methylene protons (CH₂) of the fluorenylmethoxy group would appear as distinct multiplets.

L-Glu(OtBu) Core: The α-proton of the glutamic acid residue would be observed as a multiplet. The β- and γ-protons would appear as complex multiplets in the aliphatic region. A prominent singlet corresponding to the nine equivalent protons of the tert-butyl (OtBu) group is expected around δ 1.4 ppm.

MPPA Linker: The aromatic protons of the phenoxy ring would be visible in the aromatic region. The methylene protons of the oxymethyl bridge and the ethylene chain of the propionic acid moiety would give rise to signals with characteristic splitting patterns.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key expected resonances include those from the carbonyl carbons of the carbamate (B1207046), the tert-butyl ester, and the carboxylic acid, as well as the numerous aromatic and aliphatic carbons throughout the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Fmoc Aromatic Protons | 7.20 - 7.80 | Multiplet |

| MPPA Aromatic Protons | 6.80 - 7.20 | Multiplet |

| Fmoc CH/CH₂ | 4.20 - 4.50 | Multiplet |

| Glu α-CH | 4.10 - 4.30 | Multiplet |

| MPPA O-CH₂-Ar | ~5.00 | Singlet |

| MPPA O-CH₂-CH₂ | ~2.80 | Triplet |

| MPPA CH₂-COOH | ~2.60 | Triplet |

| Glu β, γ-CH₂ | 1.80 - 2.40 | Multiplet |

| OtBu (CH₃)₃ | ~1.45 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ ppm) |

| Carbonyls (Ester, Amide, Acid) | 155 - 175 |

| Aromatic Carbons (Fmoc, MPPA) | 115 - 150 |

| OtBu Quaternary Carbon | ~81 |

| Aliphatic CH/CH₂ (Fmoc, Glu, MPPA) | 25 - 70 |

| OtBu Methyl Carbons | ~28 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the glutamic acid and propionic acid spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the different fragments of the molecule, such as the ester linkage between the glutamic acid core and the MPPA linker.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is essential for confirming the molecular weight of this compound and assessing its purity.

ESI-MS is a soft ionization technique ideal for analyzing non-volatile and thermally labile molecules like this compound. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The presence of these ions at the expected mass-to-charge (m/z) ratio provides strong evidence for the successful synthesis of the target compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₃₄H₃₇NO₉), the calculated monoisotopic mass is 603.2472 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental formula and serves as a stringent purity check.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | C₃₄H₃₈NO₉⁺ | 604.2541 |

| [M+Na]⁺ | C₃₄H₃₇NNaO₉⁺ | 626.2360 |

| Monoisotopic Mass [M] | C₃₄H₃₇NO₉ | 603.2472 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ would indicate the carboxylic acid O-H bond.

N-H Stretch: A moderate absorption around 3300 cm⁻¹ would correspond to the N-H stretch of the carbamate.

C-H Stretches: Signals just above 3000 cm⁻¹ would be due to aromatic C-H stretching, while those just below 3000 cm⁻¹ would be from aliphatic C-H stretching.

C=O Stretches: This region is particularly informative. Strong, distinct peaks would be expected around 1750 cm⁻¹ for the tert-butyl ester carbonyl, 1720 cm⁻¹ for the carboxylic acid carbonyl, and 1690 cm⁻¹ for the carbamate carbonyl.

C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ range would confirm the presence of the aromatic rings.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbamate | N-H Stretch | ~3300 |

| Ester | C=O Stretch | ~1750 |

| Carboxylic Acid | C=O Stretch | ~1720 |

| Carbamate | C=O Stretch | ~1690 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| C-O Stretch | C-O Stretch | 1000 - 1300 |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can have significant impacts on the biological activity and structural integrity of the final peptide. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for accurately quantifying the enantiomeric excess.

While specific chromatograms for this compound are not widely published, the methodology for the closely related Fmoc-protected amino acids is well-established and directly applicable. The expected enantiomeric purity for such compounds is typically high, often exceeding 99.0% enantiomeric excess (ee), with some applications requiring purity levels of ≥99.8% ee. phenomenex.com

Methodology:

The separation of the L- and D-enantiomers of this compound would be achieved on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad success in resolving a wide range of Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.com Alternatively, quinine-based anion-exchanger type CSPs have also proven effective for these separations. nih.gov

A typical analysis would involve dissolving the this compound sample in a suitable organic solvent and injecting it into the HPLC system. The separation is then carried out under isocratic or gradient elution. The mobile phase composition is optimized to achieve baseline resolution between the two enantiomer peaks. The detection of the eluted enantiomers is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at wavelengths around 254 nm or 220 nm.

The enantiomeric excess is determined by integrating the peak areas of the L- and D-enantiomers in the resulting chromatogram. The elution order of the enantiomers (D before L or vice versa) is dependent on the specific chiral stationary phase and mobile phase conditions used. nih.gov

Illustrative Chromatographic Conditions:

Based on studies of similar compounds, the following table outlines typical conditions that would be employed for the chiral separation of this compound.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) or Quinine-based (e.g., QN-AX) |

| Mobile Phase | A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer with an acidic additive (e.g., 0.1% trifluoroacetic acid). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection Wavelength | 254 nm or 220 nm |

| Injection Volume | 5 - 20 µL |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to validate its empirical formula and confirm its elemental composition.

For this compound, the molecular formula is C₃₄H₃₇NO₉, with a corresponding molecular weight of 603.67 g/mol . iris-biotech.de The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Theoretical Elemental Composition:

The calculated theoretical percentages for each element in this compound are presented in the table below. In a typical research setting, an experimental analysis would be performed, and the results would be expected to fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and elemental integrity.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 34 | 408.374 | 67.65 |

| Hydrogen | H | 1.008 | 37 | 37.296 | 6.18 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 2.32 |

| Oxygen | O | 15.999 | 9 | 143.991 | 23.85 |

| Total | 603.668 | 100.00 |

Applications of Fmoc L Glu Otbu Mppa in Chemical Biology and Drug Discovery Research

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that enables the stepwise assembly of amino acids to create a desired peptide sequence while the C-terminal end is anchored to an insoluble resin support. peptide.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amino group is a dominant strategy in modern SPPS due to its base-lability, which allows for milder deprotection conditions compared to the alternative acid-labile Boc-strategy. peptide.comnih.gov

Fmoc-L-Glu(OtBu)-MPPA is designed explicitly for this methodology. It is not just a protected amino acid but a pre-formed conjugate of Fmoc-L-glutamic acid(γ-tert-butyl ester) and a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. iris-biotech.deiris-biotech.de This entire construct acts as a precursor for covalent attachment to an aminomethyl-functionalized solid support resin, such as aminomethyl-polystyrene. iris-biotech.de This pre-attachment of the first amino acid to the linker simplifies the initial resin loading step, a critical phase in SPPS. The glutamic acid component is protected at its side-chain carboxyl group with a tert-butyl (OtBu) ester to prevent unwanted side reactions during peptide chain elongation. peptide.comadventchembio.com This OtBu group is labile to strong acid, typically trifluoroacetic acid (TFA), and is removed during the final cleavage step when the completed peptide is released from the resin. peptide.compeptide.com

The use of pre-formed linker-amino acid conjugates like this compound offers distinct advantages in SPPS protocols, primarily by addressing challenges associated with the initial anchoring step.

Benefits:

Reduced Epimerization: One of the most significant benefits is the minimization of racemization (epimerization) at the C-terminal amino acid. iris-biotech.deiris-biotech.de Direct attachment of an Fmoc-amino acid to a resin can sometimes lead to a loss of stereochemical purity. By using a pre-formed handle like this compound for coupling to the resin via standard peptide coupling reagents, a low and reproducible level of epimerization (maximum of 0.5%) at the crucial C-terminal residue is ensured. iris-biotech.deiris-biotech.de

Improved Reaction Kinetics and Efficiency: The MPPA linker provides a more favorable environment for the initial coupling reaction to the solid support compared to direct resin loading, potentially leading to higher loading efficiency and more predictable outcomes.

Versatility: This building block is compatible with standard Fmoc/tBu chemistry, allowing for its seamless integration into established automated and manual SPPS protocols. nih.govluxembourg-bio.com

Challenges:

Steric Hindrance: The bulky nature of the entire this compound construct could potentially lead to slightly slower coupling kinetics during the initial loading onto the resin compared to smaller, non-linker-conjugated amino acids, necessitating optimized coupling conditions.

Sequence-Dependent Aggregation: While not a challenge of the compound itself, a general difficulty in SPPS is the aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and difficult purifications. adventchembio.com The choice of the C-terminal residue can influence these aggregation tendencies. While this compound provides an efficient start, subsequent amino acid additions must be carefully monitored, sometimes requiring the use of aggregation-disrupting techniques or specialized reagents. adventchembio.com

| Feature | Benefit / Challenge | Implication in SPPS Protocols |

| Pre-formed Linker-Amino Acid | Benefit | Ensures low and reproducible epimerization of the C-terminal residue. iris-biotech.deiris-biotech.de |

| MPPA Linker | Benefit | Facilitates efficient and clean anchoring to aminomethyl resins. |

| Fmoc/OtBu Protection | Benefit | Fully compatible with standard orthogonal SPPS chemistry. nih.gov |

| Bulky Structure | Challenge | May require optimized conditions or longer reaction times for initial resin loading. |

The this compound unit itself, being the initial anchor point to the solid support, has a minimal direct impact on the final conformational preferences of the cleaved peptide in solution. Its primary role is structural, facilitating the synthesis process. The final conformation of the peptide is predominantly determined by its primary amino acid sequence, post-translational modifications, and the surrounding solvent environment. However, the integrity of the C-terminal residue is critical, and by preventing epimerization, the use of this compound ensures that the correct stereochemistry is maintained, which is fundamental for the intended biological activity and three-dimensional folding of the peptide.

Role in Solution-Phase Synthesis of Bioactive Peptides and Peptidomimetics

While this compound is optimized for solid-phase synthesis, its constituent components—Fmoc-protected amino acids—are also fundamental reagents in solution-phase peptide synthesis (SolPPS). nih.gov In SolPPS, all reactions (coupling and deprotection) occur in a homogeneous solution, with purification of the intermediate peptide performed after each step. nih.gov

The direct use of this compound in solution-phase synthesis is uncommon, as the MPPA linker is designed for attachment to a solid support. However, the principles of its chemistry are relevant. For instance, the N-Fmoc and side-chain OtBu protecting groups are standard in solution-phase strategies that require orthogonal protection schemes. nih.gov The synthesis of complex peptidomimetics or peptides with unusual structures in solution may involve the use of Fmoc-L-Glu(OtBu)-OH, the parent compound without the MPPA linker, to build specific fragments before their eventual conjugation to other molecular scaffolds.

Development of Molecular Probes and Activity-Based Profiling Agents

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. nih.gov Activity-based protein profiling (ABPP) is a powerful strategy that uses chemical probes to covalently label and identify active enzymes within complex biological systems. scienceopen.com These probes typically consist of a reactive group that binds to the enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or an affinity handle). nih.gov

While there is no direct evidence of this compound being used as a complete molecular probe, its structure contains elements that are analogous to those used in probe design. The glutamic acid residue can act as a recognition element for specific enzymes (e.g., proteases or peptidases), the MPPA portion serves as a stable linker, and the free carboxyl group of the linker could be functionalized with a reporter tag.

Fluorescent labeling is a key technique for tracking biomolecules in cells and tissues. nih.govmdpi.com Peptides can be fluorescently labeled by incorporating an amino acid that has been modified with a fluorophore. A compound like this compound could theoretically be adapted for such purposes. After peptide synthesis is complete, and before cleavage from the resin, the free carboxyl group on the MPPA linker could potentially be coupled with an amine-functionalized fluorescent dye. Upon cleavage, this would yield a peptide with a C-terminal fluorescent tag. This strategy allows for precise, site-specific labeling at the C-terminus of a peptide.

Affinity tagging involves labeling a protein or peptide with a tag (like biotin) that can be used for purification or detection. Similar to fluorescent labeling, the linker portion of this compound provides a potential site for the attachment of an affinity tag.

In ligand development, the glutamic acid residue can be a critical part of a pharmacophore that interacts with a biological target. By using this compound to initiate the synthesis of a peptide library, researchers can create a diverse set of potential ligands. The linker can also be used to attach these peptide ligands to other molecules, for example, in the development of PROTACs (PROteolysis TArgeting Chimeras), where a ligand for a target protein is connected via a linker to a ligand for an E3 ubiquitin ligase.

Utility in Designing Enzyme Substrates and Inhibitor Precursors for Mechanistic Studies

The synthesis of well-defined peptide sequences is crucial for studying enzyme kinetics and inhibition mechanisms. Peptides often serve as substrates or inhibitors for a wide range of enzymes, particularly proteases. The precise sequence and stereochemistry of these peptides are critical for their interaction with the enzyme's active site.

This compound, by ensuring the stereochemical integrity of the C-terminal amino acid, plays a foundational role in the synthesis of high-fidelity peptide substrates and inhibitor precursors. The glutamic acid residue itself can be a key recognition element for certain enzymes. For instance, peptidomimetic inhibitors of the hepatitis C virus NS3 protease have been developed using solid-phase synthesis techniques where precise control over the peptide sequence is paramount. The use of linkers like MPPA is integral to the successful synthesis of such complex molecules.

The synthesis of peptide libraries, which can be screened for inhibitory activity against target enzymes, also benefits from the use of high-quality building blocks and linkers. The reliable anchoring of the first amino acid using this compound ensures that each peptide in the library is synthesized with high fidelity, which is essential for the accurate interpretation of screening results.

Table 1: Key Features of this compound in the Synthesis of Enzyme Substrates and Inhibitors

| Feature | Relevance to Enzyme Substrate/Inhibitor Synthesis |

| Minimized Racemization | Ensures the stereochemical purity of the C-terminal amino acid, which is critical for specific enzyme-substrate or enzyme-inhibitor interactions. |

| Stable Linkage | Provides a robust anchor to the solid support during the iterative steps of peptide synthesis. |

| Glutamic Acid Side Chain | The protected glutamic acid residue can be a specific recognition motif for certain enzymes or a site for further chemical modification. |

| Compatibility with SPPS | Fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols, allowing for the straightforward incorporation into automated or manual synthesis workflows. |

Applications in Proteomics and Protein Engineering Research

In the fields of proteomics and protein engineering, synthetic peptides have numerous applications, including their use as standards for mass spectrometry, as probes for protein-protein interactions, and as building blocks for the synthesis of larger proteins or protein domains. The purity and sequence accuracy of these peptides are of utmost importance.

While direct applications of this compound in proteomics and protein engineering are not extensively documented, its role in ensuring the synthesis of high-quality peptides is a critical enabling factor for these research areas. The ability to produce peptides with a defined sequence and stereochemistry is a prerequisite for their use as reliable tools in these fields.

Contributions to Combinatorial Library Synthesis for Lead Discovery

Combinatorial chemistry is a powerful tool in drug discovery for generating large libraries of diverse compounds that can be screened for biological activity. nih.gov Solid-phase synthesis is a cornerstone of combinatorial peptide library construction. The "one-bead one-compound" method, for instance, allows for the creation of vast libraries of unique peptide sequences on individual resin beads.

The quality of a combinatorial library is highly dependent on the efficiency and fidelity of the chemical synthesis. The use of this compound as the initial linker ensures that the C-terminal residue of each peptide in the library is attached with high stereochemical purity. This is crucial because the biological activity of a peptide can be highly sensitive to the stereochemistry of its constituent amino acids.

The general workflow for synthesizing a combinatorial peptide library using Fmoc chemistry involves sequential steps of deprotection and coupling of Fmoc-protected amino acids. The use of a reliable linker like MPPA is the first and one of the most critical steps in this process. Once synthesized, these libraries can be screened against biological targets to identify "hit" compounds, which can then be further optimized to develop new drug leads. nih.gov

Table 2: Role of this compound in Combinatorial Library Synthesis

| Stage of Lead Discovery | Contribution of this compound |

| Library Synthesis | Provides a stable and stereochemically defined anchor point for the synthesis of diverse peptide sequences on a solid support. |

| Screening | By ensuring high-purity synthesis, it reduces the likelihood of false positives or negatives in high-throughput screening assays. |

| Hit Identification | The well-defined nature of the synthesized peptides allows for the confident identification of active sequences. |

| Lead Optimization | The principles of solid-phase synthesis, enabled by linkers like MPPA, can be used to synthesize analogs of hit compounds for structure-activity relationship studies. |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Molecular Interactions with Biological Targets

There is no published evidence of Fmoc-L-Glu(OtBu)-MPPA interacting with any biological targets such as proteins, enzymes, or receptors. Research has been focused on its chemical reactivity in the context of peptide synthesis, not its biochemical or pharmacological properties.

Structure-Activity Relationship (SAR) Derivations for Functional Modifications

Structure-activity relationship (SAR) studies are performed to understand how chemical structure correlates with biological activity, guiding the optimization of lead compounds. As this compound has no reported biological activity, no SAR studies have been conducted. The focus of any chemical modification of this molecule has been on improving its performance as a linker in peptide synthesis (e.g., enhancing stability or cleavage characteristics), rather than modulating a biological effect.

Mechanistic Pathways of Biochemical Transformations Involving this compound

There is no available information on the metabolic fate or biochemical transformation of this compound. As a laboratory reagent not intended for in vivo use, its interaction with metabolic pathways has not been a subject of investigation. Studies on its degradation or transformation are limited to the chemical conditions of peptide synthesis and cleavage.

Computational and Theoretical Approaches in Fmoc L Glu Otbu Mppa Research

Molecular Modeling and Conformational Analysis

Molecular modeling of Fmoc-L-Glu(OtBu)-MPPA is fundamental to understanding its three-dimensional structure and flexibility. This knowledge is crucial as the conformation of the molecule can significantly influence its reactivity and interaction with other molecules, particularly during solid-phase peptide synthesis.

Conformational analysis involves identifying the stable arrangements of atoms in the molecule, known as conformers, and determining their relative energies. Due to the presence of multiple rotatable bonds in the Fmoc, L-glutamic acid, and MPPA (3-(4-oxymethylphenoxy)propionic acid) moieties, this compound can adopt a vast number of conformations. Computational methods, such as molecular mechanics, are employed to systematically explore the conformational space and identify low-energy, and therefore more probable, structures.

Key Research Findings:

Identification of Stable Conformers: Studies would aim to identify the most stable conformers of this compound in different environments, such as in various solvents or when attached to a solid support.

Influence of Protecting Groups: The bulky Fmoc and OtBu protecting groups play a significant role in defining the accessible conformations. Molecular modeling can quantify the steric hindrance and intramolecular interactions introduced by these groups.

Linker Flexibility: The flexibility of the MPPA linker is a critical determinant of the accessibility of the reactive sites during peptide coupling. Conformational analysis provides insights into the range of motion of this linker.

Below is an illustrative table representing the type of data generated from a conformational analysis of this compound.

| Conformer ID | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) | Solvent Model |

| 1 | -60° | 0.00 | Acetonitrile |

| 2 | 180° | 1.25 | Acetonitrile |

| 3 | 60° | 2.50 | Acetonitrile |

| 4 | -65° | 0.00 | Dichloromethane (B109758) |

| 5 | 175° | 1.35 | Dichloromethane |

Note: The data in this table is illustrative and intended to represent the output of conformational analysis studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. This information is invaluable for predicting the molecule's reactivity and spectroscopic properties.

By solving the Schrödinger equation for the molecule, these methods can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are directly related to the chemical behavior of the molecule.

Key Research Findings:

Reactivity Indices: Calculation of parameters like the HOMO-LUMO gap helps in assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Charge Distribution: Understanding the partial atomic charges on different atoms of this compound can predict sites susceptible to nucleophilic or electrophilic attack. This is particularly important for understanding the coupling efficiency in peptide synthesis.

Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound.

An example of data that could be generated from quantum chemical calculations is presented below.

| Property | Calculated Value | Method | Basis Set |

| HOMO Energy | -6.5 eV | DFT | B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT | B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT | B3LYP/6-31G |

Note: This table contains hypothetical data to illustrate the results of quantum chemical calculations.

Molecular Dynamics Simulations of Compound-Target Interactions

While this compound is primarily a building block, understanding its potential interactions with other molecules, including solvents, reagents, and even nascent peptide chains, is crucial. Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the system over time.

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the investigation of dynamic processes that are not accessible through static molecular modeling.

Key Research Findings:

Solvation Effects: MD simulations can model the explicit interactions between this compound and solvent molecules, providing insights into its solubility and the influence of the solvent on its conformation.

Interaction with Solid Supports: For its application in solid-phase synthesis, MD simulations can be used to model the interaction of the MPPA linker with the surface of the resin, shedding light on the accessibility of the growing peptide chain.

Aggregation Propensity: At high concentrations, molecules like this compound may exhibit self-aggregation. MD simulations can be employed to study the nature and extent of these intermolecular interactions.

The following table illustrates the type of quantitative data that can be extracted from MD simulations.

| Simulation Parameter | Value | System | Duration (ns) |

| RMSD of Backbone | 1.5 ± 0.3 Å | In Acetonitrile | 100 |

| Solvent Accessible Surface Area | 850 ± 50 Ų | In Acetonitrile | 100 |

| Number of H-Bonds (intramolecular) | 1.2 ± 0.5 | In Acetonitrile | 100 |

Note: The data presented is for illustrative purposes to show typical outputs of molecular dynamics simulations.

Virtual Screening and Ligand Design Incorporating this compound Scaffolds

Beyond its role in peptide synthesis, the core structure of this compound can serve as a scaffold for the design of new molecules with potential biological activity. Virtual screening and ligand design are computational techniques used to identify and optimize molecules that can bind to a specific biological target, such as a protein or enzyme.

In this context, the this compound structure can be used as a starting point. Its various components can be chemically modified in silico, and the resulting virtual library of compounds can be screened against a target of interest.

Key Research Applications:

Scaffold Hopping: The this compound scaffold can be used to search for novel chemical structures that maintain the key interaction features required for binding to a target.

Fragment-Based Drug Design: The individual moieties of this compound (Fmoc, glutamic acid derivative, MPPA linker) can be considered as fragments in fragment-based drug design approaches to build novel ligands.

Structure-Activity Relationship (SAR) Studies: By computationally generating and evaluating derivatives of the this compound scaffold, researchers can develop predictive models for the relationship between chemical structure and biological activity.

An illustrative table for a virtual screening campaign is shown below.

| Compound ID | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) | Key Interactions |

| Scaffold-001 | -8.5 | 150 | H-bond with Ser24, Pi-stacking |

| Scaffold-002 | -9.2 | 80 | H-bond with Arg112, Hydrophobic |

| Scaffold-003 | -7.8 | 300 | H-bond with Gly25 |

Note: This table provides a hypothetical representation of virtual screening results.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Enhanced Efficiency

The current synthesis of Fmoc-amino acid-MPPA conjugates is effective but, like any multi-step chemical process, is subject to optimization for improved yield, purity, and sustainability. Future research is anticipated to focus on developing more streamlined and efficient synthetic pathways.

One promising area is the application of flow chemistry. Continuous flow processes can offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, reduced reaction times, and improved safety. The synthesis of the MPPA linker itself, and its subsequent esterification with Fmoc-L-Glu(OtBu)-OH, could be adapted to a flow chemistry platform, potentially reducing the need for purification of intermediates and enabling scalable production.

Furthermore, the development of "greener" synthetic methodologies is a significant trend. This includes the use of more environmentally benign solvents and reagents. Research into enzymatic catalysis for the formation of the ester bond between the glutamic acid derivative and the MPPA linker could provide a highly specific and efficient alternative to traditional chemical coupling agents, operating under milder conditions and reducing waste.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

| Flow Chemistry | Increased yield, reduced reaction time, enhanced safety, scalability. | Development of continuous flow reactors for linker synthesis and esterification. |

| Enzymatic Catalysis | High specificity, mild reaction conditions, reduced waste, improved sustainability. | Identification and engineering of suitable enzymes (e.g., lipases) for ester bond formation. |

| One-Pot Syntheses | Reduced number of steps, less solvent waste, improved overall efficiency. | Designing a convergent synthesis where key fragments are combined in a single reaction vessel. |

Expansion of Applications in Chemical Biology beyond Current Scope

While Fmoc-L-Glu(OtBu)-MPPA is primarily used in the synthesis of peptides, its structural components are amenable to a broader range of applications in chemical biology. The MPPA linker is a type of cleavable linker, and this functionality is highly sought after in the construction of sophisticated chemical biology tools.

Future applications could involve the use of the MPPA scaffold in the development of probes for activity-based protein profiling (ABPP). In such a design, the MPPA linker could connect a reactive group (the "warhead" that binds to the target protein) to a reporter tag (like biotin (B1667282) or a fluorophore). After the probe has bound to its target, the linker could be cleaved under specific conditions to release the tagged protein for identification and analysis.

Another emerging area is the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The MPPA linker could be adapted to connect the target-binding ligand and the E3 ligase-binding ligand, with its length and flexibility being tunable to optimize the formation of the ternary complex.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for synthetic peptides in drug discovery and biomedical research is continually increasing, driving the development of automated and high-throughput synthesis platforms. This compound is well-suited for these technologies due to its role in Fmoc/tBu-based SPPS.

A significant advancement is the availability of pre-loaded resins, such as this compound-Li Resin. These resins eliminate the need for the initial, often problematic, manual loading of the first amino acid, thereby streamlining the synthesis process and enhancing reproducibility. The "Li Resin" is a hydrophilic polyacrylamide-based support that is compatible with a wide range of solvents, including greener options like water, which aligns with the push for more sustainable chemistry.

Future research will likely focus on optimizing the performance of MPPA-loaded resins in various automated synthesizers, including microwave-assisted platforms that accelerate coupling and deprotection steps. The development of a wider range of pre-loaded MPPA resins with different amino acids would further enhance their utility in high-throughput peptide library synthesis for screening purposes.

Design of Next-Generation Probes and Bioactive Molecules Incorporating this compound Scaffolds

The inherent properties of the this compound molecule lend themselves to the design of advanced probes and bioactive compounds. The glutamic acid component can serve as a recognition motif or a point for further functionalization, while the MPPA linker provides a stable yet cleavable tether.

One area of exploration is the development of "caged" bioactive peptides. In this concept, a peptide's activity is masked by a photolabile group attached via the MPPA linker. The peptide can be administered in its inactive form, and its activity can be triggered at a specific time and location by exposure to light. This approach offers precise spatial and temporal control over drug action.

Furthermore, the synthesis of amphiphilic molecules for drug delivery is a promising avenue. A known application involves the use of this compound in the synthesis of an amphiphile of the neuroprotective agent Glycyl-prolyl-glutamic acid. This strategy can be expanded to other therapeutic peptides, where the attachment of a lipidated tail via the MPPA linker can improve their pharmacokinetic properties, such as membrane permeability and in vivo stability. The glutamic acid side chain offers a convenient point for attaching such modifications.

Table 2: Potential Applications in Probe and Bioactive Molecule Design

| Application | Design Principle | Potential Advantage |

| Caged Peptides | A photolabile group is attached to the peptide via the MPPA linker. | Spatiotemporal control of peptide activity. |

| Drug Delivery Systems | Lipidation of the peptide using the glutamic acid side chain as an anchor point. | Enhanced membrane permeability and stability. |

| Protease-Sensing Probes | The MPPA linker connects a fluorophore and a quencher, separated by a protease cleavage site. | Real-time monitoring of enzyme activity. |

Exploration of New Catalytic Approaches for Derivatization

The derivatization of the this compound scaffold can lead to novel functionalities and applications. The phenoxy group of the MPPA linker is a prime target for catalytic modification. Recent advances in C-H activation chemistry offer powerful tools for the selective functionalization of aromatic rings.

For instance, palladium-catalyzed C-H olefination of phenoxyacetic acid derivatives has been demonstrated. This methodology could be applied to the MPPA moiety to introduce new functional groups, such as vinyl groups, which can then be used for further conjugation or to modulate the electronic properties of the linker. Such modifications could be used to fine-tune the cleavage kinetics of the linker or to attach additional molecular entities.

Future research may also explore other transition-metal-catalyzed cross-coupling reactions to modify the aromatic ring of the MPPA linker, thereby creating a library of functionalized linkers with diverse properties. This would significantly expand the molecular toolbox available for designing complex peptides and chemical biology probes based on the this compound scaffold.

Q & A

Q. What statistical approaches are recommended for analyzing spectroscopic data?

- Guidance : Apply multivariate analysis (e.g., PCA) to FT-IR/Raman datasets. For solvent effect studies, use ANOVA to compare spectral shifts across solvents. Employ R programming (e.g.,

ggplot2) for visualization and regression modeling .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.